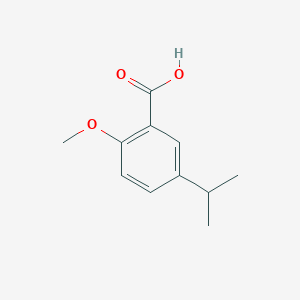

5-Isopropyl-2-methoxybenzoic acid

Descripción general

Descripción

5-Isopropyl-2-methoxybenzoic acid is a chemical compound with the CAS Number: 68014-67-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación

Thermodynamic Properties

- Sublimation Studies : Research on aminomethoxybenzoic acids, related to 5-isopropyl-2-methoxybenzoic acid, focused on their vapor pressures and thermodynamic properties. The standard molar enthalpies and Gibbs energies of sublimation were derived, contributing to the understanding of their thermodynamic behavior (Monte, Almeida, & Matos, 2010).

Chemical Synthesis

- Synthesis of Related Compounds : Research has been conducted on the directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid, to create various substituted benzoic acids. This method is beneficial for synthesizing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Environmental Analysis

- Environmental Impact and Detection : Chloromethoxybenzoic acid derivatives, similar to this compound, are important in pesticides. Their presence in the environment is significant, with research focused on developing sensitive methods for detecting these derivatives (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Bioactive Compound Synthesis

- Synthesis of Bioactive Compounds : A study on the synthesis of compounds from visnaginone, including methoxybenzoic acid derivatives, shows the potential for creating bioactive compounds. These synthesized compounds can have varied applications in pharmaceuticals and biomedicine (Abdel Hafez, Ahmed, & Haggag, 2001).

Lanthanide Complexes

- Lanthanide Complex Studies : Research involving lanthanide complexes using methoxybenzoic acid has been conducted. These studies focus on the crystal structure, thermal properties, and luminescent behaviors of these complexes, which are crucial for materials science and catalysis applications (Zong et al., 2015).

Safety and Hazards

5-Isopropyl-2-methoxybenzoic acid is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mecanismo De Acción

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 5-Isopropyl-2-methoxybenzoic acid with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that benzoic acid derivatives can be involved in various biochemical processes, including fatty acid metabolism and lipid peroxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in its environment .

Propiedades

IUPAC Name |

2-methoxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFMTKRMOKYESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

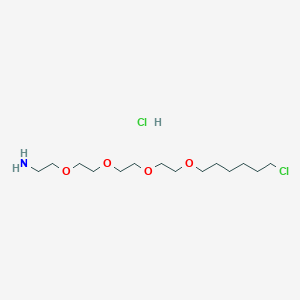

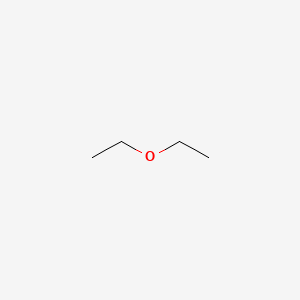

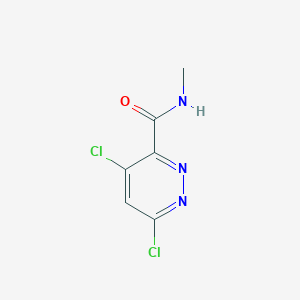

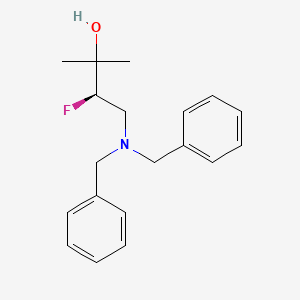

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

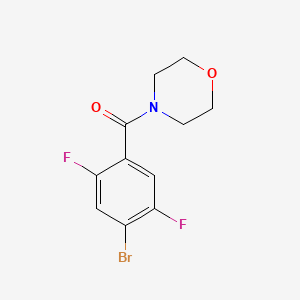

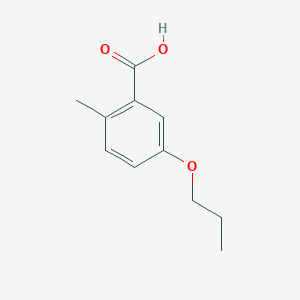

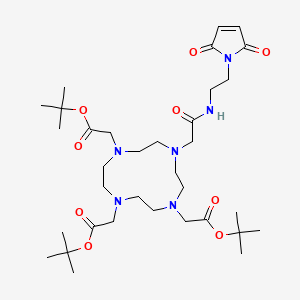

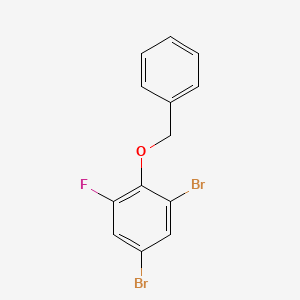

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)